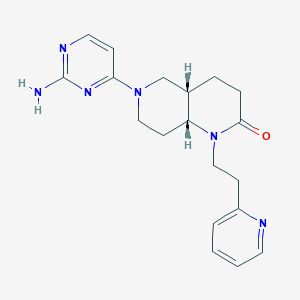![molecular formula C19H28ClN3O B5323966 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5323966.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide, commonly known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
CPP-109 works by increasing the levels of certain neurotransmitters in the brain, including dopamine and serotonin. These neurotransmitters are known to play a crucial role in regulating mood and behavior, and their dysregulation has been linked to various neurological disorders. By increasing their levels, CPP-109 has been shown to improve symptoms of addiction, depression, and anxiety.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a wide range of biochemical and physiological effects, including the modulation of gene expression, the regulation of neurotransmitter levels, and the improvement of cognitive function. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPP-109 is its potency as a histone deacetylase inhibitor, which makes it a useful tool for studying the role of this enzyme in regulating gene expression in the brain. However, its high potency also makes it difficult to work with, as it requires careful handling and purification. Additionally, its effects on neurotransmitter levels can be difficult to interpret, as they may be influenced by other factors such as stress and environmental cues.
Future Directions
There are many potential future directions for research on CPP-109, including its use in the treatment of various neurological disorders, the development of new compounds based on its structure, and the exploration of its effects on other systems in the body. Some possible areas of focus include the development of more selective histone deacetylase inhibitors, the identification of new targets for CPP-109, and the investigation of its effects on immune function and inflammation.
In conclusion, CPP-109 is a promising compound with a wide range of potential therapeutic applications. Its ability to modulate gene expression and neurotransmitter levels makes it a useful tool for studying the brain, and its neuroprotective effects may make it useful in the treatment of neurodegenerative disorders. While there are some limitations to its use, such as its high potency and complex effects on neurotransmitter levels, there are many potential future directions for research on this compound that could lead to new insights into the functioning of the brain and the development of new treatments for neurological disorders.
Synthesis Methods
CPP-109 is synthesized through a multi-step process that involves the reaction of 4-chlorophenylpiperazine with cycloheptylamine, followed by acetylation. The final product is obtained after purification through a series of chromatography techniques.
Scientific Research Applications
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, depression, and anxiety. It is a potent inhibitor of the enzyme histone deacetylase, which plays a crucial role in regulating gene expression in the brain. By inhibiting this enzyme, CPP-109 has been shown to increase the expression of certain genes that are involved in the regulation of mood and behavior.
properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c20-16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-19(24)21-17-5-3-1-2-4-6-17/h7-10,17H,1-6,11-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADLVRGRVUWBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323894.png)
![2-[(3-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5323896.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![rel-(4aS,8aR)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323912.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5323924.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5323938.png)
![2-[2-(2-ethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5323944.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5323951.png)
![6-[2-(2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5323953.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide](/img/structure/B5323961.png)

![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5323976.png)
![N-methyl-N-[(3-methyl-3-oxetanyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5323977.png)